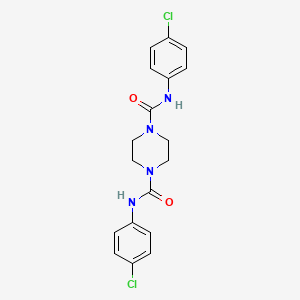
ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate, also known as HOCPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HOCPCA is a synthetic derivative of the natural compound, salvinorin A, which is found in the plant Salvia divinorum. In
作用機序
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate acts as a selective and potent agonist at the kappa opioid receptor, which is located in the central and peripheral nervous systems. Activation of the kappa opioid receptor by ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate results in a decrease in pain sensation and may also have antidepressant and anxiolytic effects. ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and addiction.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have potential as a treatment for addiction, particularly to opioids. However, further research is needed to fully understand the biochemical and physiological effects of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate.
実験室実験の利点と制限
One advantage of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate in lab experiments is its high potency and selectivity for the kappa opioid receptor, which allows for precise targeting of this receptor. However, ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate is a synthetic compound and may not fully replicate the effects of natural compounds. Additionally, the synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate can be complex and may require specialized equipment and expertise.
将来の方向性
There are several future directions for research on ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate. One area of interest is the potential use of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate as a treatment for addiction, particularly to opioids. Another area of interest is the development of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate analogs with improved pharmacokinetic properties and selectivity for the kappa opioid receptor. Further research is also needed to fully understand the biochemical and physiological effects of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate and its potential therapeutic applications.
合成法
The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate involves several steps, including the protection of the hydroxyl group on the benzene ring, the introduction of a piperidine group, and the deprotection of the hydroxyl group. The final product is obtained through esterification of the carboxylic acid group with ethyl alcohol. The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been described in detail in various scientific publications.
科学的研究の応用
Ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has been studied for its potential therapeutic properties, particularly in the treatment of addiction and pain. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. ethyl 1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxylate has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
特性
IUPAC Name |
ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-16(19)13-5-4-8-17(11-13)10-12-6-7-14(18)15(9-12)20-2/h6-7,9,13,18H,3-5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJPNHPIGQEPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109826.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)
![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)